REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.Br[C:19]([C:21]([F:24])([F:23])[F:22])=[CH2:20].C(=O)([O-])[O-].[K+].[K+]>O1CCCC1.O.[Pd].C(C1C=CC=C(C(C)C)C=1N1C=CN(C2C(C(C)C)=CC=CC=2C(C)C)C1=C1CC(=O)C2C(=CC=CC=2)C1=O)(C)C>[F:1][C:2]([F:17])([F:16])[C:3]1[CH:4]=[C:5]([C:19]([C:21]([F:24])([F:23])[F:22])=[CH2:20])[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1 |f:2.3.4,7.8|
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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FC(C=1C=C(C=C(C1)C(F)(F)F)B(O)O)(F)F
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Name
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|
Quantity
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20.2 g
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Type
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reactant
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Smiles
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BrC(=C)C(F)(F)F
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Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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40 mL
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Type
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solvent
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Smiles
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O
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Name
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1,3-bis(2,6-diisopropylphenyl) imidazole-2-ylidene(1,4-naphthoquinone) palladium (0)
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Quantity
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0.023 g
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Type
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catalyst
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Smiles
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[Pd].C(C)(C)C1=C(C(=CC=C1)C(C)C)N1C(N(C=C1)C1=C(C=CC=C1C(C)C)C(C)C)=C1C(C2=CC=CC=C2C(C1)=O)=O
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Name
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resultant mixture
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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ice water
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Quantity
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100 mL
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Type
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reactant
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Smiles
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|
Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After the completion of the reaction
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Type
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WAIT
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Details
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the reaction mixture was left
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Type
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EXTRACTION
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Details
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by extracting the resultant mixture with ethyl acetate (100 mL×2)
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Type
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WASH
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Details
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The organic phase was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over saturated saline and anhydrous sodium sulfate in this order
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Type
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DISTILLATION
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Details
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the solvent was distilled off under reduced pressure
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Type
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CUSTOM
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Details
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The resultant residue was purified by silica gel column chromatography
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Type
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WASH
|
Details
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eluting with hexane
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Type
|
CUSTOM
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Details
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to obtain 21.9 g of the objective substance as an orange oily substance
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Name
|
|
Type
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|
Smiles
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FC(C=1C=C(C=C(C1)C(F)(F)F)C(=C)C(F)(F)F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |